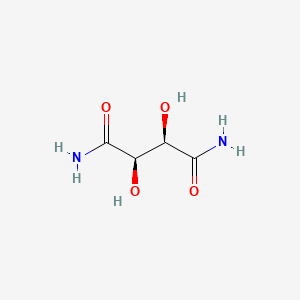

(r,r)-Tartaric acid diamide

Beschreibung

Significance of Chiral Diamides in Contemporary Organic Chemistry

Chiral amides and peptides are powerful and versatile compounds, recognized for their diverse biological activities and intriguing molecular architectures. rsc.org In the realm of asymmetric synthesis—a branch of chemistry focused on selectively producing one of a pair of enantiomers—chiral molecules are indispensable. researchgate.net Chiral diamides, including derivatives of (R,R)-tartaric acid, serve as crucial components in this field.

They are frequently employed as:

Chiral Auxiliaries: These are chiral molecules temporarily incorporated into a synthesis to guide a chemical reaction towards a specific stereochemical outcome. N,N'-alkyl-(R,R)-tartramides have been successfully used as enantiomerically pure chiral auxiliaries in various catalytic processes. scispace.com

Chiral Ligands: Chiral diamides can coordinate with metal catalysts to create a chiral environment, influencing the stereoselectivity of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. scispace.comresearchgate.netmdpi.com For instance, they have been used as ligands for sodium borohydride (B1222165) in the enantioselective reduction of acetophenone. researchgate.net

Organocatalysts: In some cases, the chiral diamide (B1670390) itself can act as a catalyst, obviating the need for a metal. mdpi.com This aligns with the principles of green chemistry by reducing reliance on potentially toxic or expensive metals.

The development of synthetic methods for creating chiral amides is an active area of research, with a focus on racemization-free techniques that are low-cost and have low toxicity. rsc.org The structural rigidity and defined stereochemistry of compounds like (R,R)-tartaric acid diamide make them excellent starting points for creating more complex chiral structures, such as vicinal dihydroxy- or diamino-pyrrolidines, which are themselves valuable in synthesis. researchgate.net

Historical Context of (R,R)-Tartaric Acid Derivatives in Stereochemistry

The history of (R,R)-tartaric acid and its derivatives is intrinsically linked to the very discovery of stereochemistry and chirality. wikipedia.org

Early Observations: In 1832, the French physicist Jean-Baptiste Biot first observed that tartaric acid, sourced from the deposits in wine barrels ("tartar"), had the ability to rotate the plane of polarized light, a phenomenon known as optical activity. wikipedia.orglibretexts.orglibretexts.org This was a pivotal discovery, suggesting a molecular basis for this property. libretexts.org

Pasteur's Groundbreaking Work: The field was revolutionized by the meticulous work of Louis Pasteur in the 1840s. libretexts.orgwikipedia.org While studying the salts of tartaric acid, he noticed that the sodium ammonium (B1175870) salt of an optically inactive form of the acid (racemic acid) crystallized into two distinct, mirror-image forms. libretexts.orglibretexts.org With tweezers, he painstakingly separated the "enantiomorphic" crystals. libretexts.org He found that when dissolved, one set of crystals rotated polarized light clockwise (dextrorotatory), just like the natural tartaric acid, while the other set rotated it counterclockwise (levorotatory) to an equal degree. libretexts.org

The Foundation of Stereochemistry: Pasteur correctly deduced that this macroscopic difference in crystal shape reflected a fundamental dissymmetry at the molecular level. libretexts.org He was the first to demonstrate the existence of chiral molecules and to perform the resolution of a racemic mixture. libretexts.org This work laid the essential foundation for the field of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. libretexts.orgmgscience.ac.in

Naturally occurring tartaric acid is the (2R,3R) isomer, also known as L-(+)-tartaric acid. wikipedia.org Its availability and low cost have made it a cornerstone raw material in organic synthesis for establishing the stereochemistry of target molecules. mdpi.comnih.gov

Current Research Landscape and Academic Focus on (R,R)-Tartaric Acid Diamide

Contemporary research continues to explore and expand the applications of (R,R)-tartaric acid diamide and its derivatives, leveraging their unique structural and chiral properties. Academic focus is spread across several key areas.

Synthesis and Derivatization: Researchers are actively developing new and efficient methods for synthesizing tartramides. While traditional methods like pyrolysis or amidation of esters exist, they can be inefficient or lead to mixtures of stereoisomers. mdpi.comsemanticscholar.org Modern approaches include microwave-assisted synthesis and multi-step routes using protected tartaric anhydrides to achieve higher yields and purity. mdpi.com A significant amount of research is dedicated to creating N-substituted derivatives to fine-tune the molecule's properties for specific applications. scispace.com

Asymmetric Catalysis: A primary focus of research is the use of (R,R)-tartaric acid diamides as chiral ligands and auxiliaries in asymmetric catalysis. scispace.comresearchgate.net For example, Yamamoto and coworkers developed a chiral acyloxyboron (CAB) catalyst derived from a tartaric acid derivative that showed high reactivity, attributed to intramolecular hydrogen bonding. sci-hub.se These catalysts have been applied to reactions such as the Diels-Alder reaction, Baeyer-Villiger oxidation, and Michael additions. scispace.commdpi.comsci-hub.se

Materials Science: A more recent and novel application for tartaric acid diamides is in the field of materials science. They are being investigated as potential bio-based phase change materials (PCMs) for thermal energy storage. d-nb.info With melting points in the intermediate range of 130-190°C, they are suitable for applications in renewable energy storage, such as in solar and wind technologies. d-nb.info

Supramolecular Chemistry: The ability of (R,R)-tartaric acid diamide derivatives to form clathrate compounds—host-guest complexes where one molecule traps another—is another area of interest. google.com This property can be exploited for the separation of racemic mixtures, particularly for resolving compounds containing hydroxyl groups like alcohols and diols. google.com

Research Data Tables

Table 1: Synthesis of N,N'-Dialkyl-(R,R)-tartramides

The following table summarizes data from the synthesis of various long-chain (R,R)-tartaric acid diamides, highlighting the reaction yields and physical properties. The synthesis generally involves reacting an O-protected tartaric acid derivative with the corresponding amine. mdpi.com

| Amine Substituent | Product | Yield (%) | Melting Point (°C) | Isomer Ratio (RR:RS/SR) |

| Octylamine (B49996) | 2,3-Dihydroxy-N,N′-dioctylbutanediamide | 79% | 172-174 | 86:14 |

| Hexadecylamine / Octylamine | N-Hexadecyl-2,3-dihydroxy-N′-octylbutanediamide | 93% | 161-163 | 80:20 |

Data sourced from a multistep synthesis involving an O-protected tartaric anhydride (B1165640) intermediate. mdpi.com

Table 2: Application in Asymmetric Catalysis

This table shows results from the use of a chiral diamine derived from (R,R)-tartaric acid as an organocatalyst in the asymmetric Michael addition of cyclohexanone (B45756) to (E)-β-nitrostyrene. mdpi.com

| Catalyst | Catalyst Loading (mol%) | Time (days) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn isomer) |

| Bis-N-methyl-methanamine derivative | 10-12 | 6 | 92:8 | 30% |

The catalyst is a C2-symmetrical diamine prepared from (2R, 3R)-(+)-tartaric acid. mdpi.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

634-63-9 |

|---|---|

Molekularformel |

C4H8N2O4 |

Molekulargewicht |

148.12 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanediamide |

InChI |

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1 |

InChI-Schlüssel |

GRMNJXQBRPJVQV-JCYAYHJZSA-N |

Isomerische SMILES |

[C@@H]([C@H](C(=O)N)O)(C(=O)N)O |

Kanonische SMILES |

C(C(C(=O)N)O)(C(=O)N)O |

Herkunft des Produkts |

United States |

Structural Elucidation and Conformational Analysis of R,r Tartaric Acid Diamide

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structure and conformational preferences of (R,R)-tartaric acid diamide (B1670390) in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of (R,R)-tartaric acid diamides.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the assignment of chemical structures and the determination of isomeric ratios. nih.govmdpi.com In the synthesis of long-chain tartaric acid diamides, for instance, NMR is used to identify the presence of both the desired (R,R) isomer and any meso (RS/SR) byproducts that may form. nih.govmdpi.com

For a series of synthesized N,N'-dialkyl-(R,R)-tartaric acid diamides, characteristic ¹H NMR signals for the (R,R) isomers were observed around 3.25 ppm for the -CH₂-NH- protons, 4.23 ppm for the HO-CH- protons, and 5.50 ppm for the -OH protons. nih.govmdpi.com In contrast, the meso form exhibits signals at approximately 3.29 ppm (-CH₂-NH-), 4.00 ppm (HO-CH-), and 5.70 ppm (-OH). nih.govmdpi.com The integration of these distinct signals allows for the calculation of the isomeric ratio. nih.govmdpi.com For example, the synthesis of 2,3-dihydroxy-N,N′-dioctylbutanediamide showed an (R,R) to (RS/SR) isomer ratio of 86:14. nih.gov Similarly, ¹³C NMR data has been used to indicate a preference for the extended 'T' conformation in (R,R)-tartaric acid and its esters. cmst.eu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Isomers of N,N'-dialkyl-tartaric acid diamides in CDCl₃

| Functional Group | (R,R) Isomer | (RS/SR) Isomer |

|---|---|---|

| -CH₂-NH- | ~3.25 | ~3.29 |

| HO-CH- | ~4.23 | ~4.00 |

| -OH | ~5.50 | ~5.70 |

Data sourced from studies on long-chain tartaric acid diamides. nih.govmdpi.com

To achieve complete and unambiguous assignment of ¹H and ¹³C NMR spectra for complex molecules like (R,R)-tartaric acid diamides, two-dimensional (2D) NMR experiments are employed. nih.govmdpi.commdpi.com

COSY (Correlation Spectroscopy) experiments are used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecular structure. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.govmdpi.com

These techniques have been successfully applied to fully characterize the structures of various tartaric acid diamides, including newly synthesized long-chain derivatives. nih.govmdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational optical activity (VOA) techniques, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful for determining the absolute configuration and conformational details of chiral molecules in solution. uni-muenchen.detandfonline.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. tandfonline.com Early VCD studies on (R,R)-tartaric acid esters led to varied conformational predictions. mdpi.com However, later studies, in conjunction with ab initio calculations, suggested that the extended 'T' conformation is favored for dimethyl (R,R)-tartrate. mdpi.com

ROA, which measures a small difference in the intensity of Raman scattered right and left circularly polarized light, has also been used to probe the conformation of tartaric acid derivatives. cmst.eucore.ac.uk ROA studies have consistently indicated the predominance of the 'T' conformer for (R,R)-tartaric acid and its esters in solution. cmst.eu These experimental findings are often supported by quantum chemical calculations to interpret the complex spectra. researchgate.net The use of ROA is particularly valuable for studying biomolecules in their natural aqueous environment. core.ac.uk

Circular Dichroism (CD) Spectroscopy for Conformational Insight

The conformation of the four-carbon backbone in (R,R)-tartaric acid derivatives is predominantly antiperiplanar (trans or 'T') in the acid, its salts, and NH-amides. researchgate.net This is in contrast to N,N'-tetraalkyltartramides, where a (-)-synclinal (gauche) conformer is more abundant. researchgate.net CD spectra of (R,R)-tartrates in aqueous solution show a Cotton effect around 212 nm, which is sensitive to conformational changes. researchgate.net Furthermore, the sign and magnitude of Cotton effects in the short-wavelength region can be related to the absolute configuration and conformation of the molecule. researchgate.net For instance, studies on O,O'-dibenzoylated (R,R)-tartaric acid and its esters using the benzoate (B1203000) excitation chirality method confirmed the 'T' conformation. cmst.eu

Solid-State Structural Investigations via X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions like hydrogen bonding. grafiati.comchemistryviews.org

X-ray analysis has shown that (R,R)-tartaric acid itself adopts a 'T' conformation in the crystalline state. cmst.eu Studies on various derivatives, including esters and amides, reveal that the conformation is heavily influenced by intramolecular and intermolecular hydrogen bonds and dipole-dipole interactions. researchgate.netresearchgate.net For instance, in the crystal structures of primary tartramides, the molecular packing is driven by N-H···O=C hydrogen bonds, supplemented by O-H···O=C interactions. researchgate.net

The conformation around the C1-C2 and C3-C4 bonds differs between tartrates and tartramides. In tartrates, the O-C-C=O torsion angle is syn, while in tartramides it is anti. researchgate.net X-ray data also highlight the stabilizing role of antiparallel dipole-dipole interactions between 1,3-C=O and C-H bonds, which favors the trans and (-)-gauche conformers over the (+)-gauche conformer in (R,R)-tartaric acid derivatives. researchgate.net

Analysis of Molecular Conformation in Crystalline State

In the crystalline phase, the four-carbon backbone of (R,R)-tartaric acid diamide and related NH-amides predominantly adopts an extended, antiperiplanar (trans) conformation. nih.govcmst.eu This arrangement is characterized by a staggered orientation around the central C2-C3 bond. researchgate.net Semiempirical calculations using the MNDO method are consistent with this extended T conformer being the most stable form. cmst.eu

A key feature of the amide derivative is the conformation around the C1-C2 and C3-C4 bonds (O=C-C-O), which is found to be 'anti'. nih.govresearchgate.net Although the molecule possesses a C2 axis of symmetry, this symmetry is not utilized in the crystal packing. nih.govresearchgate.net The specific conformation is stabilized by a combination of intramolecular hydrogen bonds and attractive dipole-dipole interactions between the C-H and C=O bonds. researchgate.netresearchgate.net

Detailed crystallographic data for (R,R)-tartaric acid diamide provides the precise parameters of its unit cell in the solid state.

Table 1: Crystallographic Data for (R,R)-Tartaric Acid Diamide nih.gov This interactive table provides unit cell parameters determined by X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 8.0175 Å |

| b | 8.1062 Å |

| c | 9.2562 Å |

| α | 90 ° |

| β | 95.619 ° |

| γ | 90 ° |

| Z (Molecules per unit cell) | 4 |

Intermolecular Hydrogen Bonding Networks and Crystal Packing Modes

The crystal structure of (R,R)-tartaric acid diamide is extensively influenced by a network of intermolecular hydrogen bonds. The packing in primary tartramides is principally governed by N-H···O=C hydrogen bonds. nih.govresearchgate.net This primary interaction is further supported by strong O-H···O=C bonds and weaker N-H···O-H bonds. nih.govresearchgate.net

These interactions lead to the formation of distinct supramolecular assemblies. In some instances, molecules are linked by O-H···O hydrogen bonds between the hydroxyl groups and amide carbonyl groups, creating translational chains. researchgate.net These chains are further interconnected by N-H···O and C-H···O interactions, resulting in a double-layer structure. researchgate.net The aggregation patterns can be complex, including the formation of cyclic dimers and sets of chains that are aligned in a way that resembles the helical structures found in peptides. nih.gov Packing patterns in tartaric acid derivatives, often described by graph-set designators such as C(5), C(6), and S(5), consistently involve at least one hydroxyl group. mdpi.com

Conformational Polymorphism and Related Factors

Conformational polymorphism, the ability of a molecule to exist in more than one crystal form arising from different molecular conformations, is a known phenomenon for flexible molecules. mdpi.com For derivatives of tartaric acid, factors such as steric hindrance from bulky substituents can cause changes in conformation to allow for more efficient crystal packing. researchgate.netnih.govresearchgate.net In some cases, these packing problems are resolved by the co-crystallization with solvent molecules. researchgate.netnih.govresearchgate.net While not extensively documented for (R,R)-tartaric acid diamide itself, related compounds like tartaric acid dihydrazide are known to form polymorphic crystal structures depending on the crystallization conditions, with each polymorph having different unit cell parameters and molecular packing.

Solution-Phase Conformational Dynamics

In solution, the conformation of (R,R)-tartaric acid diamide becomes dynamic, influenced by interactions with the surrounding solvent molecules. Spectroscopic methods are crucial for understanding these conformational preferences.

Solvent Effects on Conformational Preferences

The conformational behavior of tartaric acid derivatives in solution is highly dependent on the solvent environment. chemistryviews.org The structure of polar molecules like tartramides is primarily controlled by their ability to form multiple hydrogen bonds, either intramolecularly or intermolecularly with solvent molecules. chemistryviews.org There is clear evidence for the solvent-dependent conformation of related NH-amides of tartaric acid. researchgate.netresearchgate.net For instance, studies on dialkyl tartrates have shown that while an internally hydrogen-bonded conformer is dominant in a non-polar solvent like carbon tetrachloride, the molecules favor forming intermolecular hydrogen bonds with solvent molecules in a polar, hydrogen-bond-accepting solvent like DMSO. researchgate.net This suggests that for (R,R)-tartaric acid diamide, a similar shift in conformational equilibrium is expected based on the hydrogen-bonding capabilities of the solvent.

Spectroscopic Signatures of Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-phase structure of tartaric acid diamides. Studies on long-chain derivatives have shown that it is possible to distinguish between different diastereomers, such as the (R,R) and meso forms, in solution. mdpi.com The chemical shifts of the protons on the chiral carbons are particularly sensitive to the stereochemistry. mdpi.com Variable temperature NMR studies on related N,N'-dioctyltartramide did not show evidence of the coalescence of signals, which refutes the hypothesis that multiple signals arise from slow rotation around the C-N amide bond and instead confirms they are due to the presence of distinct diastereomeric compounds. semanticscholar.org

Table 2: Characteristic ¹H-NMR Chemical Shifts (ppm) for Distinguishing (R,R) and meso-Tartramide Isomers in CDCl₃ mdpi.com This interactive table highlights key proton signals for isomer identification.

| Proton | (R,R) Isomer | meso (RS/SR) Isomer |

| HO-CH- | ~4.23 | ~4.00 |

| -OH | ~5.50 | ~5.70 |

| -CH₂-NH- | ~3.24 | ~3.29 |

Computational and Theoretical Studies of R,r Tartaric Acid Diamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the conformational energy landscapes of (R,R)-tartaric acid diamide (B1670390). These methods, ranging from ab initio to semi-empirical and density functional theory, offer a detailed understanding of the molecule's structural characteristics.

Ab Initio Methods for Conformational Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study the conformational preferences of molecules structurally related to (R,R)-tartaric acid diamide. cmst.eu While specific extensive ab initio studies on the diamide itself are not widely documented in the literature, the methodologies applied to its parent compound, (R,R)-tartaric acid, and other derivatives, provide a framework for understanding its conformational behavior. cmst.eu These methods are crucial for accurately predicting the relative energies of different conformers and the energy barriers between them.

Semi-Empirical Methods for Conformational Analysis

Semi-empirical methods, which incorporate some experimental data to simplify calculations, have been more extensively applied to the conformational analysis of (R,R)-tartaric acid diamide. cmst.eu Methods such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) have been utilized to systematically scan the rotational possibilities around the flexible bonds of the molecule. cmst.eu

These studies have identified several low-energy conformers, primarily the trans (T) and two gauche (G+ and G-) forms, which are defined by the torsion angle of the central C-C bond. cmst.eu The results from these semi-empirical calculations have sometimes been contradictory, with different methods predicting different lowest-energy conformers. cmst.eu For instance, MNDO calculations predicted the T conformer to be the most stable, a finding that aligns with observations in the crystal structure. cmst.eu On the other hand, AM1 tended to favor an eclipsed conformer, which is a known artifact of this method, while PM3 calculations suggested that the G+ conformer is the most energetically favorable. cmst.eu

| Conformer | MNDO (kcal/mol) | AM1 (kcal/mol) | PM3 (kcal/mol) |

|---|---|---|---|

| T | 0.00 | - | - |

| G+ | - | 0.20 | 0.00 |

| G- | 0.58 | - | 3.56 |

Density Functional Theory (DFT) Applications

While specific applications of Density Functional Theory (DFT) to the conformational analysis of (R,R)-tartaric acid diamide are not extensively detailed in the available literature, DFT is a powerful tool for studying such systems. For the parent compound, (R,R)-tartaric acid, DFT calculations using functionals like B3LYP have been performed to determine stable conformers and their molecular structures. researchgate.net These studies on related molecules highlight the potential of DFT to provide a higher level of theory and accuracy compared to semi-empirical methods for understanding the electronic structure and conformational energies of (R,R)-tartaric acid diamide. researchgate.net

Molecular Modeling and Energy Minimization

Molecular modeling and energy minimization techniques are employed to explore the potential energy surface of (R,R)-tartaric acid diamide and identify its stable conformations. These methods often utilize force fields, which are sets of empirical potential energy functions, to calculate the energy of a molecule as a function of its atomic coordinates. By systematically altering the geometry and calculating the corresponding energy, the algorithm can locate the minimum energy structures. This process is crucial for understanding the conformational flexibility of the molecule and the relative stability of its different forms. For derivatives of tartaric acid, molecular mechanics and dynamics calculations have been used to predict conformational preferences, often indicating a tendency towards an extended conformation for the carbon backbone. cmst.eu

Analysis of Intramolecular Interactions Governing Conformation

The conformation of (R,R)-tartaric acid diamide is largely governed by a delicate balance of intramolecular interactions. cmst.eu These include steric hindrance, torsional strain, and, most significantly, intramolecular hydrogen bonding. cmst.eu The energetically preferred conformers are those that are stabilized by favorable intramolecular hydrogen bonds and electrostatic interactions. cmst.eu

Intramolecular Hydrogen Bonding Patterns

The presence of hydroxyl and amide groups in (R,R)-tartaric acid diamide allows for the formation of various intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformers. cmst.eu Computational studies have shown that in the T and G- rotamers, intramolecular hydrogen bonds that result in the formation of five-membered rings are predominant. cmst.eu Conversely, in the G+ conformers, hydrogen bonds that create six-membered rings are more dominant. cmst.eu The interplay of these different hydrogen bonding patterns is a key determinant of the conformational landscape of the molecule. cmst.eu

| Conformer | Predominant Ring Size Formed by Hydrogen Bonding |

|---|---|

| T | Five-membered |

| G- | Five-membered |

| G+ | Six-membered |

Electrostatic Interactions and Dipole Stabilization

The conformational landscape and stability of (R,R)-tartaric acid diamide are significantly influenced by a network of intramolecular electrostatic interactions. These interactions, primarily consisting of dipole-dipole forces and hydrogen bonds, play a crucial role in determining the preferred spatial arrangement of the molecule's functional groups.

Research on various derivatives of tartaric acid has further underscored the significance of 1,3-dipole-dipole interactions. mdpi.com Specifically, the interactions between the C=O and C-H bonds are crucial in stabilizing certain conformers. chemrxiv.org X-ray diffraction data have pointed to the stabilizing role of antiparallel dipole-dipole interactions between the 1,3-CO/CH bonds. chemrxiv.org These favorable interactions are present in the trans and (-)-gauche conformers of (R,R)-tartaric acid derivatives, which helps to explain the lower proportion of (+)-gauche conformers where these interactions are not possible. mdpi.comchemrxiv.org

In addition to dipole-dipole forces, intramolecular hydrogen bonds are key contributors to the stability of energetically preferred conformers. psnc.pl In certain rotamers, intramolecular hydrogen bonds lead to the formation of stable five-membered rings. psnc.pl In other conformations, hydrogen-bonded six-membered rings are the dominant stabilizing feature. psnc.pl The interplay between these hydrogen bonds and other electrostatic interactions, such as the coplanar bond interactions between C=O and Cα-H, dictates the final conformational equilibrium. psnc.pl

The following table summarizes the key electrostatic interactions and their impact on the conformational stability of (R,R)-tartaric acid diamide and its derivatives, based on computational and theoretical findings.

| Interaction Type | Description | Stabilizing Effect | Reference |

| Dipole-Dipole | Electrostatic attraction between the dipoles of the two amide groups. | Contributes to overall conformational stability, independent of hydrogen bonding. | cmst.eu |

| 1,3-Dipole-Dipole | Interaction between the C=O and C-H bonds. | Stabilizes trans and (-)-gauche conformers through antiparallel alignment. | mdpi.comchemrxiv.org |

| Intramolecular Hydrogen Bonds | Formation of hydrogen bonds between hydroxyl and amide groups. | Leads to the formation of stabilizing five- and six-membered rings in different rotamers. | psnc.pl |

| CO/Cα-H Coplanar Bond Interactions | Electrostatic interactions involving the carbonyl group and the adjacent C-H bond. | Contributes to the stability of energetically preferred conformational isomers. | psnc.pl |

Continuum Solvation Models in Theoretical Calculations

To understand the behavior of (R,R)-tartaric acid diamide in a solution, computational studies often employ continuum solvation models. These models provide a computationally efficient way to account for the effects of a solvent on the solute's properties and conformational stability without explicitly representing individual solvent molecules. nih.gov

Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than a collection of discrete molecules. nih.gov The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the surrounding medium are calculated. nih.gov This approach, often referred to as a mean-field approach, captures the bulk electrostatic effects of the solvent, including its polarization in response to the solute's electric field. nih.gov

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM). researchgate.net In PCM and similar models, the solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction leads to a stabilization of the solute's energy in solution compared to the gas phase. The choice of the cavity shape and size is an important parameter in these calculations. nih.gov

For a molecule like (R,R)-tartaric acid diamide, which possesses multiple polar functional groups capable of hydrogen bonding, the solvent environment is expected to have a significant impact on its conformational preferences. In the gas phase, intramolecular hydrogen bonds and dipole-dipole interactions are the dominant forces dictating the molecule's structure. However, in a polar solvent such as water, these intramolecular interactions can be modulated by interactions with the solvent molecules.

Continuum solvation models can be used to investigate several aspects of (R,R)-tartaric acid diamide in solution:

Conformational Stability: By calculating the relative energies of different conformers in the presence of the solvent continuum, it is possible to predict how the conformational equilibrium shifts upon solvation. For instance, conformers with larger dipole moments may be preferentially stabilized in polar solvents.

Solvation Free Energy: These models allow for the calculation of the free energy of solvation, which is a key thermodynamic parameter that quantifies the energetic cost or gain of transferring the molecule from the gas phase to the solvent.

Molecular Properties: The electronic properties of (R,R)-tartaric acid diamide, such as its dipole moment and molecular electrostatic potential, will be influenced by the solvent. Continuum models can predict these changes, providing insight into how the molecule's reactivity and intermolecular interactions are affected by the solvent.

While fully implicit continuum models are computationally efficient, for systems where specific solute-solvent interactions like hydrogen bonding are crucial, mixed discrete-continuum models can offer improved accuracy. nih.gov In these hybrid models, a few explicit solvent molecules are included in the quantum mechanical calculation along with the solute, and this entire cluster is then embedded within the dielectric continuum. nih.gov This approach allows for a more detailed description of the first solvation shell, which is often critical for accurately modeling the behavior of polar molecules in solution.

The following table outlines the key features and applications of continuum solvation models in the theoretical study of (R,R)-tartaric acid diamide.

| Model Aspect | Description | Application to (R,R)-Tartaric Acid Diamide | Reference |

| Fundamental Principle | The solvent is represented as a continuous dielectric medium. | Allows for the calculation of solvent effects on molecular properties and energetics in a computationally efficient manner. | nih.gov |

| Polarizable Continuum Model (PCM) | A specific implementation where the solute's charge distribution polarizes the continuum, creating a reaction field. | Can be used to determine the relative stabilities of different conformers of (R,R)-tartaric acid diamide in various solvents. | researchgate.net |

| Cavity Definition | The solute is placed in a defined cavity within the dielectric continuum. | The size and shape of the cavity are important parameters that influence the calculated solvation effects. | nih.gov |

| Mixed Discrete-Continuum Models | A hybrid approach that includes a few explicit solvent molecules in the calculation, which is then embedded in the continuum. | Can provide a more accurate description of specific hydrogen bonding interactions between (R,R)-tartaric acid diamide and the solvent. | nih.gov |

Chirality and Enantioseparation Research Involving R,r Tartaric Acid Diamide

Principles of Chiral Recognition

Chiral recognition is the process by which a chiral molecule, the chiral selector, interacts differently with the two enantiomers of another chiral compound, the analyte. This differential interaction is the basis for all enantioseparation techniques. For separation to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. core.ac.uk These interactions can be attractive forces, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, or they can be based on steric repulsion. core.ac.ukscirp.org

The formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte is a prerequisite for chiral recognition. core.ac.uk These diastereomeric complexes have different physical and chemical properties, including different free energies of formation. core.ac.uk This difference in stability is what allows for their separation. The greater the difference in the stability of the diastereomeric complexes, the better the enantioseparation.

In the context of (R,R)-tartaric acid diamide (B1670390) and its derivatives, the amide and hydroxyl groups play a crucial role in chiral recognition. researchgate.netmdpi.com These functional groups can participate in hydrogen bonding with the analyte. The rigid C2 axis of symmetry in the (2R,3R) configuration of the tartaric acid backbone creates a well-defined chiral environment that enhances the selectivity of these interactions. mdpi.com The nature of the substituents on the amide nitrogen atoms can be varied to fine-tune the chiral recognition capabilities for different types of analytes. researchgate.net For instance, the introduction of aromatic rings can facilitate π-π interactions, which can be a key factor in the retention and enantioseparation of certain solutes. scirp.org

Chiral Resolution Techniques Employing Tartaric Acid Diamide Derivatives

Derivatives of (R,R)-tartaric acid are widely utilized in various chiral resolution techniques due to their effectiveness as chiral resolving agents. pw.edu.pl These methods capitalize on the ability of tartaric acid derivatives to form diastereomeric species with racemic compounds, which can then be separated.

Formation of Diastereomeric Complexes

One of the classical and most effective methods for resolving racemates is through the formation of diastereomeric complexes. researchgate.netpsu.edu In this technique, a chiral resolving agent, such as a derivative of (R,R)-tartaric acid, is reacted with a racemic mixture. The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by methods like crystallization or chromatography. nih.gov

(R,R)-Tartaric acid and its derivatives are particularly effective in forming diastereomeric complexes with racemic compounds containing functional groups capable of hydrogen bonding, such as alcohols and amines. pw.edu.plresearchgate.net For example, (2R,3R)-(+)-tartaric acid has been shown to form a stable diastereomeric complex with (1R,2R)-(-)-cyclohexanediol, enabling their separation. researchgate.net The efficiency of the resolution depends on the stability of the formed diastereomeric complex.

The table below illustrates the resolution of racemic trans-1,2-cyclohexanediol (B13532) using (2R,3R)-(+)-tartaric acid, highlighting the enantiomeric excess (ee) achieved for each enantiomer.

| Resolving Agent | Racemic Compound | Molar Ratio (Resolving Agent:Racemate) | Resulting Diastereomeric Complex | Enantiomeric Excess (ee) of (1S,2S)-diol | Enantiomeric Excess (ee) of (1R,2R)-diol |

| (2R,3R)-(+)-Tartaric Acid | trans-1,2-Cyclohexanediol | 0.5:1 | Stable complex with (1R,2R)-(-)-cyclohexanediol | 62% | 93% |

This table is based on data from a study on the resolution of racemic trans-1,2-cyclohexanediol. researchgate.net

Application in Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

(R,R)-Tartaric acid diamide derivatives are extensively used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). scirp.orgresearchgate.net HPLC with CSPs is a powerful and widely adopted method for both analytical and preparative enantioseparations, as it allows for the direct separation of enantiomers without prior derivatization. scirp.org

In this technique, the (R,R)-tartaric acid diamide derivative is immobilized onto a solid support, typically silica (B1680970) gel, to create the CSP. researchgate.net The separation of enantiomers occurs as the racemic mixture passes through the column containing the CSP. The differential interactions between the enantiomers and the chiral selector lead to different retention times, allowing for their separation.

The chiral recognition mechanism on these CSPs often involves a combination of interactions. Hydrogen bonding plays a significant role, particularly for analytes that can act as hydrogen bond donors or acceptors. scirp.org Additionally, π-π interactions can be crucial for the retention and enantioselectivity when aromatic groups are present in either the chiral selector or the analyte. scirp.org The steric structure of the analyte, especially the environment around the chiral center, is a predominant factor in achieving successful chiral recognition. scirp.org

Several studies have demonstrated the successful use of (R,R)-tartaric acid mono-amide and diamide derivatives as chiral selectors in HPLC. For instance, CSPs based on (R,R)-tartaric acid mono-amide derivatives have been used for the direct separation of various amino acid, hydroxy acid, and amino alcohol enantiomers via chiral ligand exchange chromatography. tandfonline.comtandfonline.com In this approach, a metal ion, such as copper(II), is often added to the mobile phase to facilitate the formation of ternary diastereomeric complexes between the chiral selector, the metal ion, and the analyte. tandfonline.comtandfonline.com

The table below presents data on the enantiomeric separation of various racemic amino acids using a chiral stationary phase coated with (R,R)-tartaric acid mono-(R)-1-(α-naphthyl)ethylamide and a copper(II) containing mobile phase. The separation factor (α) indicates the selectivity of the separation.

| Racemic Amino Acid | Separation Factor (α) |

| Ornithine | >1.5 |

| Asparagine | ~1.4 |

| Valine | ~1.3 |

This table is based on chromatographic data from a study on enantiomer separation using (R,R)-tartaric acid mono-amide derivatives. tandfonline.com

Advanced Applications in Chemical Synthesis and Supramolecular Chemistry

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The inherent chirality and C2 symmetry of (r,r)-tartaric acid and its derivatives, including the diamide (B1670390), make them highly valuable as chiral ligands, auxiliaries, and starting materials in asymmetric synthesis. mdpi.comresearchgate.net These compounds can effectively transfer stereochemical information during a chemical reaction, enabling the synthesis of enantiomerically pure or enriched products. Tartaric acid amides and imides have been utilized as catalysts, catalyst-complexing agents, and synthons for defining the configuration at adjacent carbon atoms in the synthesis of biologically active molecules. mdpi.comresearchgate.net

Derivatives of tartaric acid have been fashioned into a variety of ligand classes. For instance, C2-symmetric chiral diphosphites synthesized from tartaric acid backbones have been successfully applied in metal-catalyzed asymmetric reactions. researchgate.net Similarly, polymeric chiral diamine ligands, while not directly derived from tartaric acid in all cases, exemplify the importance of the diamine motif in creating efficient and recyclable catalysts for reactions like asymmetric transfer hydrogenation. nih.govchemrxiv.org The rigid structure of tartrimides (cyclic imides derived from tartaric acid) makes them excellent precursors for enantiopure vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which are valuable chiral ligands themselves. researchgate.net

The Baeyer-Villiger (BV) oxidation, the conversion of a ketone to an ester or a cyclic ketone to a lactone, is a powerful transformation in organic synthesis. thieme.deillinois.edu Achieving enantioselectivity in this reaction is a significant goal, often pursued through the use of chiral catalysts or biocatalytic methods employing Baeyer-Villiger monooxygenases (BVMOs). thieme.dersc.org While derivatives of (r,r)-tartaric acid are broadly employed in asymmetric synthesis, their specific and direct application as chiral ligands for the metal-catalyzed asymmetric Baeyer-Villiger oxidation is not extensively documented in recent literature. Research in this area has often focused on other types of chiral ligands, such as N,N'-dioxides complexed with scandium(III), or enzymatic approaches. thieme.dersc.org

Derivatives of (r,r)-tartaric acid have proven effective as ligands in a range of other important enantioselective transformations. A notable example involves the use of chiral diphosphites derived from a tartaric acid backbone in transition metal catalysis. researchgate.net These ligands have been applied in:

Rhodium-catalyzed hydroformylation: In the hydroformylation of styrene, these ligands facilitated good conversion rates under mild conditions. researchgate.net

Palladium-catalyzed allylic substitution: When used in the reaction of linear and cyclic substrates with dimethyl malonate, these ligands achieved high conversion rates. Furthermore, they enabled a kinetic resolution of rac-1,3-diphenyl-3-acetoxyprop-1-ene, yielding the unreacted substrate with 99% enantiomeric excess (ee) and the alkylated product with 60% ee. researchgate.net

The following table summarizes the performance of these tartaric acid-derived diphosphite ligands in selected catalytic reactions.

| Reaction | Metal Catalyst | Substrate | Outcome |

| Hydroformylation | Rhodium | Styrene | Good conversions, fair regioselectivity, low enantioselectivity. researchgate.net |

| Allylic Substitution | Palladium | rac-1,3-diphenyl-3-acetoxyprop-1-ene | High conversion rates; Kinetic resolution observed (99% ee for unreacted substrate). researchgate.net |

Host-Guest Chemistry and Clathrate Compound Formation

The well-defined three-dimensional structure and hydrogen-bonding capabilities of (r,r)-tartaric acid and its amides make them excellent candidates for host-guest chemistry and the formation of clathrates (inclusion compounds). The molecule can act as a guest, being encapsulated by larger host molecules, or its derivatives can form part of a host framework.

A prominent example is the diastereoselective encapsulation of tartaric acid by a helical aromatic oligoamide host. nih.gov In this system, the natural L-tartaric acid is selectively bound by a helix of a specific handedness (M helix), while D-tartaric acid is bound by the opposite (P helix). This recognition process demonstrates a very high degree of stereochemical matching between the host and the guest. nih.gov Similarly, studies using quasi-racemic crystallography have elucidated the structures of host-guest complexes where aromatic foldamer hosts co-crystallize while encapsulating non-enantiomeric guests like L-tartaric acid. nih.gov

In the gas phase, tartaric acid itself has been shown to act as a host for both cationic (NH₄⁺) and anionic (Cl⁻) guests, forming small, stable host-guest systems. nih.gov This demonstrates the fundamental capacity of the tartaric acid scaffold to engage in specific non-covalent interactions, a prerequisite for forming more complex clathrate structures in the solid state.

Supramolecular Self-Assembly and Molecular Aggregation Studies

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. (r,r)-Tartaric acid diamide is particularly adept at this process due to its combination of rigid stereochemistry and multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O).

Crystal structure analyses of a series of (r,r)-tartaric acid amides reveal distinct packing modes driven by hydrogen bonding. rsc.org The primary tartramide structure is dominated by N-H···O=C hydrogen bonds, which are supplemented by strong O-H···O=C interactions. This leads to the formation of characteristic aggregates, including:

Cyclic dimers: Formed through intermolecular hydrogen bonds.

Helical chains: Sets of molecular chains align in a manner that resembles the helical arrangement of peptides.

These ordered arrangements highlight the compound's ability to form predictable supramolecular structures. rsc.org This principle has been extended to the synthesis of chiral polyamides based on tartaric acid, which exhibit aggregation-induced emission and form helical conformations in solution. rsc.org

The predictable aggregation behavior of (r,r)-tartaric acid diamide allows for the rational design of ordered molecular architectures. The dominant hydrogen-bond patterns, particularly the O-H···O=C motifs, are key drivers in the formation of these structures. By modifying the amide substituents (e.g., N-methyl, N,N-dimethyl), the balance of these interactions can be tuned, leading to different packing arrangements and crystal structures. nih.gov For instance, in derivatives with methylamide groups, O-H···O-H···O=C hydrogen-bond patterns become more dominant. nih.gov The steric bulk of substituents can also influence the final architecture, sometimes leading to changes in molecular conformation or the inclusion of solvent molecules to satisfy the hydrogen-bonding network. nih.gov This ability to control assembly through subtle molecular changes is fundamental to the bottom-up construction of functional supramolecular materials.

Coordination Chemistry with Metal Ions

(r,r)-Tartaric acid and its derivatives are excellent ligands for a wide range of metal ions, owing to the presence of two carboxyl and two hydroxyl groups that can act as coordination sites. mdpi.com These multiple donor atoms allow the molecule to act as a chelating or bridging ligand, forming stable mononuclear, binuclear, or polymeric coordination complexes. mdpi.com

Studies have detailed the complex formation between tartaric acid and various metal ions:

d-Electron Metal Ions: Potentiometric and spectroscopic studies have investigated the complexes formed with divalent ions such as copper(II), cobalt(II), and nickel(II). nih.gov With Cu(II), dimeric species are often observed, while Co(II) and Ni(II) tend to form monomeric complexes. nih.govptfarm.pl The specific stoichiometry and structure (e.g., Ni(Tar)(OH)) depend on the pH of the solution. nih.gov

f-Electron Metal Ions: (r,r)-Tartaric acid also forms stable complexes with lanthanide(III) ions. The stoichiometry of these complexes is typically metal:ligand 1:2. The stability of these complexes generally increases as the ionic radius of the lanthanide ion decreases. mdpi.com

The coordination modes are versatile, involving the carboxylate and/or hydroxyl groups. The ability to form stable chelate rings makes tartaric acid a stronger coordinating agent than many simple carboxylic acids. mdpi.comnih.gov

The table below provides examples of complexes formed between tartaric acid (Tar) and various metal ions.

| Metal Ion | Example Complex Species | Stoichiometry (Metal:Ligand) | Reference(s) |

| Copper(II) | Dimeric forms | Varies | nih.gov |

| Cobalt(II) | CoTar₂, CoTar₂(OH) | 1:2 | nih.gov |

| Nickel(II) | NiTar, Ni(Tar)(OH) | 1:1 | nih.gov |

| Lanthanide(III) | Ln(Tar)₂, Ln(Tar)₂(OH) | 1:2 | mdpi.com |

Complex Formation Equilibrium Studies

A thorough search for potentiometric or other quantitative equilibrium studies to determine the stability constants (logβ) and equilibrium constants (logK) for metal complexes of (r,r)-tartaric acid diamide did not yield specific data. Such studies are crucial for understanding the thermodynamic stability of complexes in solution and for predicting their formation under various conditions (e.g., pH, concentration).

For the related compound, (r,r)-tartaric acid, extensive data exists. For example, potentiometric titrations have been used to determine the stability constants for its complexes with numerous lanthanide(III) ions (Ln). These studies identified various species such as Ln(Tar)₂, Ln(HTar)(Tar), and corresponding hydroxy complexes. mdpi.comnih.gov The stability of these complexes generally increases with a decreasing ionic radius of the lanthanide ion. mdpi.com However, this information is specific to the carboxylate ligand and cannot be extrapolated to the diamide derivative.

Future Directions and Emerging Research Domains

Design and Synthesis of Novel (R,R)-Tartaric Acid Diamide (B1670390) Analogues

The core structure of (R,R)-tartaric acid diamide offers a robust scaffold for the design and synthesis of novel analogues with tailored properties. A significant area of research involves the modification of the amide substituents to fine-tune the steric and electronic environment around the chiral core. This allows for the optimization of these analogues for specific applications in asymmetric catalysis and materials science.

One notable direction is the synthesis of long-chain tartaric acid diamides, which have been investigated as novel ceramide-like compounds. mdpi.comnih.gov These analogues are prepared by reacting (R,R)-diacetoxysuccinic anhydride (B1165640) with various long-chain alkylamines. mdpi.comresearchgate.net The synthesis typically involves a multi-step process to yield N,N'-dialkyltartramides. The rationale behind this design is that the 2,3-diol subunit of the tartaric acid core can mimic the hydrogen-bonding capabilities of ceramides (B1148491). mdpi.com The structural similarity between ceramides and these tartramide analogues is a key aspect of their design. mdpi.com

The synthesis of these novel analogues can, however, present challenges. For instance, the direct thermolysis of tartaric acids with alkylamines can lead to mixtures of stereoisomers, indicating that some degree of racemization can occur during the reaction. researchgate.net Therefore, milder and more stereoselective synthetic routes are continuously being explored. These often involve the use of protected tartaric acid derivatives to ensure the retention of the desired (R,R)-configuration in the final product. researchgate.net The development of efficient synthetic protocols is crucial for accessing a diverse range of analogues for screening in various applications.

The table below summarizes some of the synthesized long-chain (R,R)-tartaric acid diamide analogues and their reported yields.

| Amine Used | Resulting Analogue | Yield (%) | Reference |

| Octylamine (B49996) and Hexadecylamine | N-Hexadecyl-2,3-dihydroxy-N′-octylbutanediamide | 93 | mdpi.com |

| Hexadecylamine | N,N'-Dihexadecyl-2,3-dihydroxybutanediamide | 86 | mdpi.com |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Selectivity

To accelerate the discovery and optimization of (R,R)-tartaric acid diamide-based catalysts and materials, advanced computational methods are becoming increasingly important. These approaches allow for the predictive modeling of their conformational preferences, reactivity, and selectivity, thereby reducing the need for extensive empirical screening.

Semiempirical and ab-initio calculations have been employed to study the conformational landscape of (R,R)-tartaric acid and its derivatives, including the diamide. cmst.eucmst.eu These studies have revealed a tendency for the tartaric acid backbone to adopt an extended conformation, which is in good agreement with experimental data. cmst.eucmst.eu For the diamide, however, the results from different semiempirical methods can be contradictory, highlighting the need for more sophisticated computational models. cmst.eucmst.eu

Future research in this area will likely focus on the use of higher-level theoretical methods, such as Density Functional Theory (DFT), to provide more accurate predictions of the behavior of (R,R)-tartaric acid diamide and its analogues. These computational studies can aid in the rational design of new catalysts with enhanced enantioselectivity by providing insights into the transition state geometries of the catalyzed reactions. By understanding the subtle interplay of steric and electronic effects, researchers can virtually screen potential catalyst candidates before embarking on their synthesis.

Integration into Multi-component Catalytic Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The development of catalytic systems that can control the stereochemistry of these reactions is a major research focus. (R,R)-Tartaric acid diamide and its derivatives are promising candidates for use as chiral ligands or catalysts in such systems.

The integration of chiral catalysts into MCRs is essential for achieving high levels of enantioselectivity. nih.gov While specific examples of (R,R)-tartaric acid diamide in multi-component catalytic systems are still emerging, the principles of asymmetric catalysis suggest its potential. The diol and diamide functionalities of the molecule provide multiple coordination sites for metal centers, which can then orchestrate the assembly of the reactants in a stereocontrolled manner.

Future research will likely explore the use of (R,R)-tartaric acid diamide-metal complexes to catalyze a variety of MCRs, such as the Biginelli or Ugi reactions. uni-regensburg.de The success of such systems will depend on the careful tuning of the ligand structure and the reaction conditions to achieve high yields and enantioselectivities. The development of multicatalytic strategies, where (R,R)-tartaric acid diamide could act in concert with other catalysts, is another promising avenue. nih.gov This approach could enable complex cascade reactions, leading to the rapid synthesis of structurally diverse and enantiomerically pure compounds. nih.gov

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally benign methods for the synthesis and application of (R,R)-tartaric acid diamide is a key area of future research. This includes the use of renewable starting materials, solvent-free reaction conditions, and biocatalytic approaches.

(R,R)-Tartaric acid itself is a naturally occurring and readily available chiral building block, which makes it an attractive starting material for sustainable synthesis. mdpi.com Current research is focused on developing synthetic routes to its diamide derivatives that minimize waste and avoid the use of hazardous reagents. For example, microwave-assisted synthesis has been explored as a more energy-efficient alternative to conventional heating for the formation of tartramides. researchgate.net

Biocatalysis offers a particularly promising approach to the green synthesis of amides. rsc.orgrug.nl Enzymes can catalyze amide bond formation under mild conditions and with high selectivity, often in aqueous media. rsc.org The application of biocatalytic methods to the synthesis of (R,R)-tartaric acid diamide and its analogues could significantly reduce the environmental impact of their production. rug.nl

Furthermore, the use of (R,R)-tartaric acid diamide in green applications is also being investigated. For instance, its derivatives are being explored as phase change materials for thermal energy storage, which could contribute to the development of more sustainable energy technologies. d-nb.info The inherent biodegradability of tartaric acid and its simple derivatives is another advantage in this context.

The table below highlights some green chemistry approaches relevant to the synthesis and application of (R,R)-Tartaric acid diamide.

| Green Chemistry Approach | Application | Potential Benefit |

| Use of Renewable Feedstocks | (R,R)-Tartaric acid as a starting material | Reduced reliance on fossil fuels |

| Microwave-Assisted Synthesis | Formation of tartramides | Increased energy efficiency and reduced reaction times |

| Biocatalysis | Amide bond formation | Mild reaction conditions, high selectivity, and use of aqueous media |

| Application in Energy Storage | Phase change materials | Development of sustainable energy technologies |

Q & A

Q. How can researchers determine the enantiomeric purity of (R,R)-tartaric acid diamide?

Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®), which resolves enantiomers based on stereospecific interactions . Alternatively, vibrational circular dichroism (VCD) spectroscopy provides direct measurement of enantiomeric excess by analyzing differential absorption of left- vs. right-circularly polarized light . For NMR, chiral derivatizing agents (e.g., Mosher’s acid chloride) can generate diastereomers with distinct splitting patterns in - or -NMR spectra .

Q. What are effective synthetic routes for preparing (R,R)-tartaric acid diamide derivatives?

Methodological Answer: A common approach involves reacting (R,R)-tartaric acid with amines under amidation conditions. For example:

Activate the carboxyl groups using thionyl chloride (SOCl) to form acyl chlorides.

React with primary or secondary amines (e.g., benzylamine) in anhydrous dichloromethane at 0–5°C to prevent racemization .

Purify via recrystallization from ethanol/water mixtures to isolate diamides like N,N'-dibenzyl-(R,R)-tartaric diamide (yield: ~75–85%) .

Q. How should (R,R)-tartaric acid diamide be handled to prevent racemization during storage?

Methodological Answer: Store in amber glass vials under inert gas (N or Ar) at 2–8°C to minimize thermal or photochemical degradation . Avoid exposure to bases (e.g., NaOH) or oxidizing agents, which may induce epimerization via keto-enol tautomerism . Monitor pH during experiments; acidic conditions (pH < 3) stabilize the protonated form, reducing racemization risk .

Advanced Research Questions

Q. How can researchers design experiments to study (R,R)-tartaric acid diamide in asymmetric catalysis?

Methodological Answer:

Catalyst Screening: Test diamide derivatives (e.g., N,N,N',N'-tetramethyl variants) in asymmetric aldol reactions using p-nitrobenzaldehyde and cyclohexanone. Monitor enantioselectivity via chiral GC .

Kinetic Analysis: Vary catalyst loading (1–10 mol%), temperature (−20°C to 25°C), and solvent polarity (toluene vs. THF) to optimize enantiomeric excess (ee) .

Mechanistic Probes: Use -NMR titration to study host-guest interactions between diamides and prochiral substrates .

Q. How can contradictions in solubility data between (R,R)- and meso-tartaric acid diamides be resolved?

Methodological Answer:

| Property | (R,R)-Diamide | meso-Diamide |

|---|---|---|

| Melting Point | 168–170°C | ~145°C |

| Solubility (HO) | 12 g/L | 28 g/L |

Crystallography: Perform single-crystal X-ray diffraction to compare hydrogen-bonding networks. (R,R)-diamides often form tighter lattices due to stereospecific packing .

Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to measure enthalpy of dissolution, correlating with lattice energy differences .

Q. What is the impact of diamide substituents on chiral recognition in host-guest systems?

Methodological Answer: Bulky substituents (e.g., N,N'-dicyclohexyl groups) enhance chiral discrimination by creating steric pockets. Method:

Synthesize derivatives with varied N-alkyl groups (methyl, benzyl, cyclohexyl).

Test enantioselective binding to chiral amines using UV-Vis titration in acetonitrile .

Calculate association constants (K) and compare ΔΔG values to quantify selectivity .

Q. How can thermodynamic vs. kinetic control be leveraged in crystallizing (R,R)-tartaric acid diamide?

Methodological Answer:

Thermodynamic Control: Slow evaporation from ethanol at 4°C yields thermodynamically stable polymorphs.

Kinetic Control: Rapid cooling of supersaturated acetone solutions favors metastable forms.

In Situ Monitoring: Use Raman spectroscopy or powder X-ray diffraction (PXRD) to track polymorph transitions during crystallization .

Q. What spectroscopic techniques are optimal for characterizing (R,R)-tartaric acid diamide?

Methodological Answer:

- IR Spectroscopy: Identify amide I (1640–1680 cm) and amide II (1510–1560 cm) bands to confirm diamide formation .

- NMR: -NMR in DMSO-d reveals coupling patterns between vicinal diol protons (J = 6–8 Hz) .

- X-Ray Crystallography: Resolve absolute configuration; (R,R)-diamides exhibit a C-symmetric unit cell .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.